cis-Etoposide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

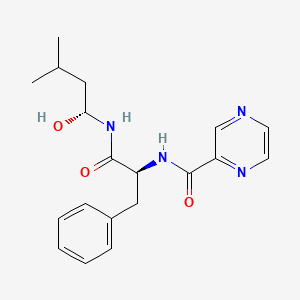

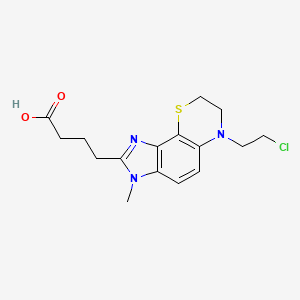

cis-Etoposide: is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots and rhizomes of Mayapple plants. It is widely used as an anti-tumor agent, particularly in the treatment of small-cell lung cancer and testicular cancer. This compound works by inhibiting the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division .

Mechanism of Action

Target of Action

cis-Etoposide, also known as Etoposide Impurity B, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication and repair . This enzyme helps in maintaining the topological states of DNA by inducing transient breaks and subsequent re-ligation of the DNA strands .

Mode of Action

This compound interacts with its target, DNA topoisomerase II, by forming a complex with it . This complex induces breaks in double-stranded DNA and prevents repair by binding to topoisomerase II . The drug’s interaction with its target leads to the accumulation of DNA breaks, which prevents the entry of cells into the mitotic phase of cell division, leading to cell death .

Biochemical Pathways

This compound affects the biochemical pathway involving DNA synthesis and cell cycle progression . By inhibiting topoisomerase II, it causes DNA strand breaks, which in turn delay the transit of cells through the S phase and arrest cells in the late S or early G2 phase . This disruption in the cell cycle leads to apoptosis, or programmed cell death .

Result of Action

The primary result of this compound’s action is the induction of cell death or apoptosis . By causing DNA strand breaks and disrupting the cell cycle, this compound effectively eliminates cancer cells. This makes it a valuable tool in the treatment of various types of cancer, including small cell lung cancer and testicular tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. When used in combination with other chemotherapy drugs like cisplatin, this compound has been shown to have synergistic antiproliferative effects . Additionally, patient-specific factors such as body mass index (BMI) can also influence the drug’s action. For example, patients who are overweight and obese have been found to benefit more from certain chemotherapy regimens . .

Biochemical Analysis

Biochemical Properties

cis-Etoposide plays a significant role in biochemical reactions. It interacts with the nuclear enzyme TOP2A, which is involved in regulating DNA topology through a double-strand passage mechanism . The interaction between this compound and TOP2A is crucial for its function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by targeting TOP2A, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site between the ends of cleaved DNA, preventing the enzyme from ligating the DNA . This interaction exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Etoposide involves multiple steps, starting from podophyllotoxinThe reaction conditions typically involve the use of strong acids or bases and organic solvents .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions that are optimized for large-scale production. The process involves the extraction of podophyllotoxin, followed by chemical modifications to introduce the necessary functional groups. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-Etoposide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include various metabolites that are either active or inactive forms of the drug. These metabolites are crucial for the drug’s pharmacokinetics and pharmacodynamics .

Scientific Research Applications

cis-Etoposide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of DNA topoisomerase II inhibition.

Biology: Researchers use it to investigate the cellular processes involved in DNA replication and repair.

Medicine: It is a critical component of chemotherapy regimens for various cancers, including small-cell lung cancer and testicular cancer.

Industry: this compound is used in the pharmaceutical industry for the development of new anti-cancer drugs.

Comparison with Similar Compounds

Carboplatin: Another platinum-based chemotherapeutic agent used in combination with etoposide for treating small-cell lung cancer.

Uniqueness: cis-Etoposide is unique in its ability to specifically target DNA topoisomerase II, making it highly effective in treating cancers that are resistant to other forms of chemotherapy. Its mechanism of action and metabolic profile distinguish it from other chemotherapeutic agents .

Properties

IUPAC Name |

(5S,5aR,8aS,9R)-5-[[(4aR,6R,7S,8R,8aR)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25-,26+,27-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJPUSNTGOMMGY-KOUFYDGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Cisplatin and Etoposide a relevant treatment option for specific types of lung cancer?

A1: Both Cisplatin and Etoposide are chemotherapeutic agents that have shown efficacy in treating certain lung cancers. Research indicates that a combination of chemotherapy and radiation therapy followed by surgery is a viable treatment approach for stage IIIA(N2) non-small cell lung cancer (NSCLC) []. Furthermore, clinical trials like JCOG 9511 and SWOG 0124 have investigated the efficacy of Cisplatin combined with either Etoposide or Irinotecan in extensive-stage small cell lung cancer (ES-SCLC) [, ].

Q2: Are there specific patient characteristics that influence treatment outcomes for Cisplatin and Etoposide-based therapies?

A3: Yes, research suggests that patient characteristics play a role in treatment outcomes. For instance, in a study exploring long-term survival after induction chemotherapy with Cisplatin/Paclitaxel followed by chemo-radiation and surgery, histological subtype and age emerged as significant factors []. Specifically, patients with adenocarcinoma and older patients showed poorer prognoses compared to other subtypes and younger patients, even with trimodality therapy [].

Q3: What are the ongoing research efforts to optimize treatment strategies involving Cisplatin and Etoposide?

A3: Current research aims to personalize therapies based on individual patient characteristics and tumor profiles. This includes:

- Pharmacogenomic analysis: Identifying genetic variations that influence drug metabolism and toxicity to tailor treatment regimens [, ].

- Biomarker discovery: Exploring potential biomarkers to predict treatment response and identify patients who would benefit most from specific therapies [].

- Optimization of treatment protocols: Investigating different chemotherapy combinations, radiation doses, and surgical approaches to improve survival rates and minimize toxicity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)

![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)